molecular formula C16H19NO B2855704 2,5-dimethyl-N-(2-phenoxyethyl)aniline CAS No. 356086-80-1

2,5-dimethyl-N-(2-phenoxyethyl)aniline

Cat. No.: B2855704
CAS No.: 356086-80-1
M. Wt: 241.334
InChI Key: HVBHRBZJLZEOHT-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-phenoxyethyl)aniline: is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of a dimethyl-substituted aniline core, with a phenoxyethyl group attached to the nitrogen atom. It is a versatile compound used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(2-phenoxyethyl)aniline typically involves the reaction of 2,5-dimethylaniline with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-dimethyl-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The phenoxyethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Properties

IUPAC Name

2,5-dimethyl-N-(2-phenoxyethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-8-9-14(2)16(12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBHRBZJLZEOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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